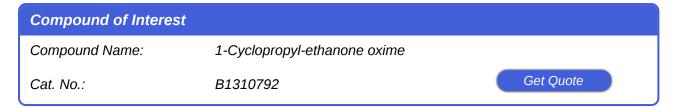


Validating the Structure of 1-Cyclopropylethanone oxime by NMR: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of **1- Cyclopropyl-ethanone oxime** using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for **1-Cyclopropyl-ethanone oxime**, this guide presents a predicted ¹H and ¹³C NMR dataset based on established spectroscopic principles and compares it with experimental data for structurally related alternatives, Acetone oxime and Cyclopentanone oxime.

Structural Comparison

1-Cyclopropyl-ethanone oxime, with the chemical formula C_5H_9NO , is a ketoxime featuring a cyclopropyl group and a methyl group attached to a carbon-nitrogen double bond.[1] Its structure is comparable to simpler oximes like Acetone oxime and the cyclic analog, Cyclopentanone oxime.

Comparative NMR Data Analysis

The structural features of these molecules give rise to distinct NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for **1-Cyclopropyl-ethanone oxime** and the experimental data for Acetone oxime and Cyclopentanone oxime.

Table 1: ¹H NMR Spectral Data Comparison



Compound	Proton Assignment	Predicted/Experime ntal Chemical Shift (δ, ppm)	Multiplicity
1-Cyclopropyl- ethanone oxime	-ОН	~8.0-10.0	Singlet (broad)
-CH (cyclopropyl)	~1.0-1.5	Multiplet	
-CH ₂ (cyclopropyl)	~0.5-1.0	Multiplet	_
-СН₃	~1.8-2.0	Singlet	
Acetone oxime	-OH	~8.7	Singlet (broad)
-СН₃	1.88	Singlet	
Cyclopentanone oxime	-ОН	~10.18	Singlet (broad)
α-CH ₂	~2.2-2.4	Multiplet	
β-CH ₂	~1.6-1.8	Multiplet	

Table 2: 13C NMR Spectral Data Comparison

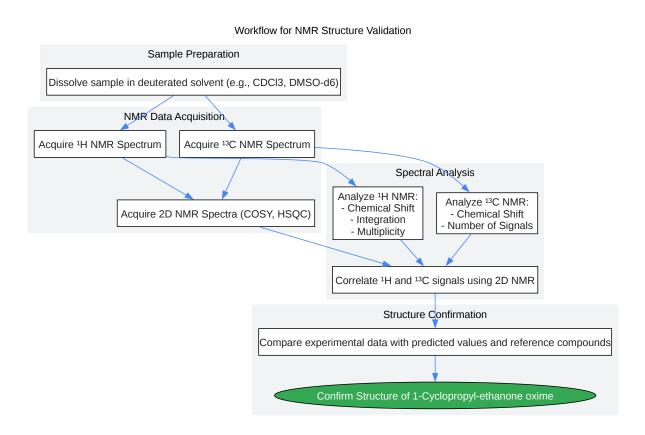


Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ, ppm)
1-Cyclopropyl-ethanone oxime	C=N	~155-165
-CH (cyclopropyl)	~15-25	
-CH ₂ (cyclopropyl)	~5-15	_
-CH₃	~10-20	_
Acetone oxime	C=N	151.2
-CH₃	19.8, 22.1	
Cyclopentanone oxime	C=N	~164.1
α-CH ₂	~30.5	
β-CH ₂	~24.6, 25.2	_

Logical Workflow for Structure Validation

The process of validating the structure of **1-Cyclopropyl-ethanone oxime** using NMR spectroscopy follows a logical progression.





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Caption: A flowchart illustrating the key steps in validating a chemical structure using NMR spectroscopy.

Experimental Protocols



A standard protocol for acquiring NMR spectra for a small organic molecule like **1- Cyclopropyl-ethanone oxime** is as follows:

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to achieve a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

2. NMR Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Spectroscopy:
 - A standard single-pulse experiment is used.
 - Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-tonoise ratio.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required.



- 3. Data Processing and Analysis:
- The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequencydomain NMR spectrum.
- The spectrum is then phased and baseline corrected.
- Chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS).
- For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are analyzed to deduce proton-proton connectivities.
- For ¹³C NMR spectra, the chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

By following this workflow and comparing the acquired experimental data with the predicted values and the data from known analogs, researchers can confidently validate the structure of **1-Cyclopropyl-ethanone oxime**.

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References

- 1. Ethanone, 1-cyclopropyl-, oxime [webbook.nist.gov]
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